3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one
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Overview
Description
3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one, also known as 3,4-CTMP, is a psychoactive substance that belongs to the class of novel psychoactive substances (NPS). It is a synthetic stimulant and a derivative of methylphenidate, which is commonly used to treat attention deficit hyperactivity disorder (ADHD). 3,4-CTMP is a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain, leading to a feeling of euphoria and increased energy.
Mechanism of Action
The mechanism of action of 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. When dopamine is released into the synapse, it binds to dopamine receptors on the postsynaptic neuron, leading to a feeling of pleasure and reward. After dopamine has been released, it is taken back up into the presynaptic neuron by dopamine transporters. This compound inhibits the reuptake of dopamine, leading to an accumulation of dopamine in the synapse and an increase in dopamine signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased dopamine signaling, increased heart rate, increased blood pressure, and decreased appetite. The increase in dopamine signaling leads to a feeling of euphoria and increased energy. The increase in heart rate and blood pressure can lead to cardiovascular problems, especially in individuals with pre-existing heart conditions. The decrease in appetite can lead to weight loss.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one in lab experiments is that it is a potent dopamine reuptake inhibitor, which makes it useful for studying the effects of dopamine on the brain. However, one limitation is that it is a psychoactive substance that can lead to addiction and other negative side effects.
Future Directions
There are several future directions for research on 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one. One direction is to study the long-term effects of this compound on the brain and behavior. Another direction is to study the effects of this compound on individuals with ADHD and other psychiatric conditions. Additionally, more research is needed to understand the mechanisms underlying the addictive properties of this compound and to develop treatments for addiction to this substance.
Synthesis Methods
The synthesis of 3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one involves the reaction of 2-oxo-1-pyrrolidineacetamide with 2-bromo-1-(3,4-dichlorophenyl)propan-1-one in the presence of sodium hydride and dimethylformamide. This reaction results in the formation of this compound, which is purified by column chromatography.
Scientific Research Applications
3-(Oxolan-2-yl)-1-piperidin-1-ylpropan-1-one has been used in scientific research to study the effects of dopamine reuptake inhibitors on the brain. It has been shown to increase the levels of dopamine in the brain, leading to a feeling of euphoria and increased energy. This substance has also been used to study the effects of stimulants on cognitive function, attention, and memory.
properties
IUPAC Name |
3-(oxolan-2-yl)-1-piperidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-12(13-8-2-1-3-9-13)7-6-11-5-4-10-15-11/h11H,1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRMILYWUTVLFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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